molecular formula C15H19NO2S B2720300 N,N-diethyl-2-methoxynaphthalene-1-sulfinamide CAS No. 102333-48-2

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide

Cat. No.: B2720300
CAS No.: 102333-48-2
M. Wt: 277.38
InChI Key: IBTUSBCKWNBITH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide is an organic compound with the molecular formula C15H19NO2S and a molecular weight of 277.38 g/mol . This compound is characterized by its naphthalene core, which is substituted with a methoxy group at the 2-position and a sulfinamide group at the 1-position, with diethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product meets industrial purity standards .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-methoxynaphthalene-1-sulfone
  • N,N-diethyl-2-methoxynaphthalene-1-amine
  • N,N-diethyl-2-methoxynaphthalene-1-thiol

Uniqueness

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfinamide groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research .

Properties

IUPAC Name

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUSBCKWNBITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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